molecular formula C21H23ClN4S B2416804 5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 488093-06-7

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B2416804
CAS RN: 488093-06-7
M. Wt: 398.95
InChI Key: MRZFQALXKGLFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidine derivatives. It has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Anti-inflammatory Activities : Thienopyrimidine derivatives have been extensively studied for their biological activities. Research has shown that these compounds exhibit remarkable antimicrobial and anti-inflammatory properties. The introduction of various groups into the thieno[2,3-d]pyrimidine ring enhances these activities, leading to the development of new compounds with potential therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • Anticancer Activity : The modification of thienopyrimidine derivatives has also been explored for anticancer applications. The structural analogues of this class have been synthesized and evaluated for their potential to inhibit cancer cell growth, showcasing the versatility of thienopyrimidines in drug design and development (Kaliraj & Kathiravan, 2020).

  • Amplifiers of Phleomycin : Some thienopyrimidine derivatives have been identified as amplifiers of phleomycin, a chemotherapeutic agent. This suggests a role in enhancing the efficacy of existing antibiotics and chemotherapeutic drugs, thereby contributing to the development of more effective treatment regimens (Brown, Cowden, & Strekowski, 1982).

  • Serotonin 5-HT6 Receptor Antagonists : Research into 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has revealed that these compounds are highly selective 5-HT6 receptor ligands. This finding has implications for the development of new treatments for neurological and psychiatric disorders, highlighting the therapeutic potential of thienopyrimidine derivatives in the realm of central nervous system (CNS) drugs (Ivachtchenko et al., 2010).

properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4S/c22-16-7-5-15(6-8-16)18-13-27-21-19(18)20(23-14-24-21)26-11-9-25(10-12-26)17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZFQALXKGLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine

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